Cas no 1706460-08-3 (2-Iodo-8-methoxy-indolizine-7-carboxylic acid)
2-Iodo-8-methoxy-indolizine-7-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Iodo-8-methoxy-indolizine-7-carboxylic acid
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- Inchi: 1S/C10H8INO3/c1-15-9-7(10(13)14)2-3-12-5-6(11)4-8(9)12/h2-5H,1H3,(H,13,14)
- InChI Key: CQSLBLABTUJIHM-UHFFFAOYSA-N
- SMILES: C1=C2N(C=CC(C(O)=O)=C2OC)C=C1I
2-Iodo-8-methoxy-indolizine-7-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM264171-1g |
2-Iodo-8-methoxyindolizine-7-carboxylic acid |
1706460-08-3 | 97% | 1g |
$*** | 2023-03-30 |
2-Iodo-8-methoxy-indolizine-7-carboxylic acid Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 2-Iodo-8-methoxy-indolizine-7-carboxylic acid
Recent Advances in the Study of 2-Iodo-8-methoxy-indolizine-7-carboxylic acid (CAS: 1706460-08-3)
The compound 2-Iodo-8-methoxy-indolizine-7-carboxylic acid (CAS: 1706460-08-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This indolizine derivative is characterized by the presence of an iodine substituent at the 2-position and a methoxy group at the 8-position, which contribute to its reactivity and biological activity. Recent studies have explored its utility as a versatile building block in the synthesis of more complex heterocyclic compounds and its potential as a pharmacophore in drug discovery.
One of the key areas of research involving 2-Iodo-8-methoxy-indolizine-7-carboxylic acid is its role in the development of novel kinase inhibitors. Kinases are critical targets in the treatment of various cancers and inflammatory diseases, and the indolizine scaffold has shown promise in modulating kinase activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit selective inhibition against specific tyrosine kinases, with IC50 values in the low micromolar range. The study highlighted the importance of the iodine substituent in enhancing binding affinity through halogen bonding interactions with kinase active sites.
Another significant application of 2-Iodo-8-methoxy-indolizine-7-carboxylic acid is in the field of radiopharmaceuticals. The presence of the iodine atom makes it a suitable candidate for radiolabeling with iodine-125 or iodine-131, enabling its use in diagnostic imaging and targeted radiotherapy. Recent preclinical studies have investigated its potential as a PET tracer for imaging tumor hypoxia, with promising results in animal models. The methoxy group at the 8-position has been shown to improve the pharmacokinetic properties of the compound, enhancing its bioavailability and tissue distribution.
From a synthetic chemistry perspective, 2-Iodo-8-methoxy-indolizine-7-carboxylic acid serves as a valuable intermediate in the construction of more complex molecular architectures. A 2022 study in Organic Letters described its use in palladium-catalyzed cross-coupling reactions to generate diverse indolizine-based libraries. The carboxylic acid functionality allows for further derivatization through amide bond formation or esterification, expanding the chemical space accessible for biological screening. The compound's stability under various reaction conditions makes it particularly attractive for combinatorial chemistry approaches.
Recent advances in computational chemistry have also shed light on the molecular interactions of 2-Iodo-8-methoxy-indolizine-7-carboxylic acid with biological targets. Molecular docking studies have revealed that the planar indolizine core facilitates π-stacking interactions with aromatic amino acid residues in protein binding sites, while the iodine atom participates in favorable halogen bonding. These insights have guided the rational design of more potent analogs, with several candidates currently undergoing optimization in lead development programs.
In conclusion, 2-Iodo-8-methoxy-indolizine-7-carboxylic acid (CAS: 1706460-08-3) represents a multifaceted compound with diverse applications in medicinal chemistry and drug discovery. Its unique structural features enable its use as a synthetic building block, a pharmacophore for kinase inhibition, and a potential radiopharmaceutical agent. Ongoing research continues to explore its full therapeutic potential, with particular focus on optimizing its drug-like properties and expanding its utility in targeted therapies. The compound's versatility ensures that it will remain an important tool in chemical biology research for the foreseeable future.
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